molecular formula C10H13NO B1621694 N-(2,4,6-Trimethylphenyl)formamide CAS No. 6784-26-5

N-(2,4,6-Trimethylphenyl)formamide

Cat. No.: B1621694
CAS No.: 6784-26-5
M. Wt: 163.22 g/mol
InChI Key: QNEZBLSIMQMUHQ-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)formamide (CAS: Not provided; molecular formula: C₁₀H₁₃NO) is a sterically hindered aromatic formamide. It was first reported as an unexpected product during the attempted synthesis of a manganese(I)–N-heterocyclic carbene (NHC) complex. The compound forms via hydrolysis of intermediates such as N,N′-bis-mesityl-N-vinyl-formamidine, which dissociates under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4,6-Trimethylphenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylaniline with formic acid or formic acid derivatives under acidic conditions . The reaction typically proceeds as follows: [ \text{2,4,6-Trimethylaniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trimethylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. The mesityl group provides steric hindrance and electronic effects that can modulate the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Structural Features

  • Molecular Geometry : The formamide moiety (C1, N1, C10, O1) is rotated 68.06° out of the plane of the mesityl (2,4,6-trimethylphenyl) ring due to steric hindrance from the 2- and 6-methyl groups .
  • Hydrogen Bonding: Molecules form infinite chains via N–H⋯O hydrogen bonds (N1–H1⋯O1; distance: ~2.8 Å). Chains align along the c-axis in monoclinic space group P2₁/c .
  • Crystal Data: Monoclinic system with a = 8.0659 Å, b = 15.9004 Å, c = 8.4290 Å, β = 119.36°, and V = 942.17 ų .

Comparison with Structurally Similar Compounds

N-(2,6-Dimethylphenyl)formamide

This analogue lacks the 4-methyl group on the aryl ring, leading to distinct structural and crystallographic differences.

Property N-(2,4,6-Trimethylphenyl)formamide N-(2,6-Dimethylphenyl)formamide
Dihedral Angle (°) 68.06 64.75 (173 K), 66.45 (293 K)
Crystal System Monoclinic (P2₁/c) Orthorhombic (P2₁2₁2₁)
Hydrogen Bond Alignment Chains along c -axis Chains along a -axis
Steric Hindrance Higher (3 methyl groups) Moderate (2 methyl groups)

Key Insight : The additional 4-methyl group in the mesityl derivative increases steric bulk, slightly enlarging the dihedral angle and altering crystal packing .

(2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium Chloride

This ammonium salt (C₂₁H₂₉N₂O⁺·Cl⁻) shares the mesityl group but incorporates an ethylammonium linker.

Property This compound Ammonium Chloride Derivative
Dihedral Angle (°) 68.06 6.13 (between aryl rings)
Hydrogen Bonding N–H⋯O (organic chains) N–H⋯Cl (anion-cation chains)
Crystal System Monoclinic (P2₁/c) Triclinic (P1)
Application By-product in NHC synthesis Hydrolysis product of imidazolium salts

Key Insight : The ethylammonium linker reduces steric constraints, allowing near-parallel aryl ring alignment. The chloride anion enables stronger hydrogen bonds (N–H⋯Cl) compared to N–H⋯O .

Fungal-Derived Formamides: (Z/E)-N-(4-Hydroxystyryl)formamide

Isolated from Penicillium chrysogenum HK14-01, these isomers exhibit bioactivity absent in this compound.

Property This compound (Z/E)-N-(4-Hydroxystyryl)formamide
Substituents 2,4,6-Trimethylphenyl 4-Hydroxystyryl
Bioactivity Not reported Antibacterial (E. coli, S. aureus)
Polarity Low (hydrophobic) Moderate (hydroxyl group)
Synthesis Chemical hydrolysis Microbial fermentation

Key Insight : Hydroxystyryl substituents enhance polarity and antimicrobial activity, highlighting the role of functional groups in bioactivity .

Analytical and Pharmacological Comparisons

Chromatographic Behavior

Formamide derivatives in pharmaceuticals (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) show varied retention times and response factors due to substituent effects .

Compound Retention Time (min) Relative Response Factor
This compound Not reported Not reported
Pharmaceutical Derivative B 0.7 1.00

Key Insight : Methoxy and hydroxy groups increase retention times in reversed-phase chromatography compared to alkylated analogues .

Biological Activity

N-(2,4,6-Trimethylphenyl)formamide, also known as N-mesityl-formamide, is a compound that has garnered interest in various fields, particularly in chemistry and medicinal research. While specific biological activity data on this compound is limited, insights can be drawn from its structure and related compounds. This article explores the biological activity, potential applications, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a bulky trimethylphenyl group attached to a formamide functional group. This configuration influences its lipophilicity and reactivity with biological molecules. The presence of three methyl groups on the aromatic ring significantly affects the compound's physical properties compared to similar compounds.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N,N-DimethylformamideContains two methyl groups on nitrogenCommon solvent and reagent in organic synthesis
N-(4-Methylphenyl)formamideSimilar aryl group but with one fewer methylLess sterically hindered than this compound
2-Amino-3-methylbenzoic acidContains an amino group adjacent to a carboxylic acidExhibits different biological activities

The steric hindrance introduced by the trimethyl substituents may influence the compound's interactions with enzymes and receptors in biological systems.

Biological Activity

While direct studies on the biological activity of this compound are scarce, it is essential to consider the known properties of formamides and related compounds:

  • Medicinal Chemistry : Formamides are often used as intermediates in drug synthesis. Their ability to participate in hydrogen bonding can enhance their interactions with biological macromolecules such as proteins and nucleic acids.
  • Coordination Chemistry : The compound's ability to coordinate with metal ions makes it relevant for catalysis studies. This property can be exploited for developing metal-based drugs or catalysts that mimic biological processes .
  • Potential Antimicrobial Activity : Some structurally similar compounds have shown antimicrobial properties. The trimethylphenyl group may enhance lipophilicity, potentially increasing membrane permeability and enhancing bioactivity against microbial targets .

1. Synthesis and Characterization

In a study focused on synthesizing manganese(I)—N-heterocyclic complexes, this compound was formed unexpectedly as a by-product. This highlights its reactivity and potential utility in complex organic synthesis .

2. Interaction Studies

Research indicates that compounds with similar structures often exhibit diverse biological properties due to their ability to interact with various biomolecules. The steric effects of the trimethyl groups may lead to unique binding interactions that could be explored further in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4,6-Trimethylphenyl)formamide, and how can reaction conditions be optimized to avoid side products?

The compound is often synthesized via formylation of 2,4,6-trimethylaniline using formic acid or its derivatives under reflux conditions. However, side reactions such as ring-opening of intermediate N-heterocyclic carbenes (NHCs) can occur, as observed in the unintended formation of this compound during attempts to synthesize Mn(I)-NHC complexes . To minimize byproducts, control the base strength (e.g., avoiding overly strong bases) and reaction time. Purification via column chromatography (e.g., aluminum oxide) with dichloromethane/THF gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • NMR (¹H/¹³C) : The ¹H NMR (400 MHz, CDCl₃) shows distinct singlet peaks for the three methyl groups (δ ~2.3 ppm) and a formyl proton (δ ~8.1 ppm). The ¹³C NMR confirms the formamide carbonyl at δ ~163 ppm .
  • IR (ATR) : A strong absorption band near 1660 cm⁻¹ corresponds to the C=O stretch, while N–H stretches appear around 3300 cm⁻¹ .
  • HRMS (ESI) : Provides accurate mass confirmation (e.g., [M+H]⁺ at m/z 164.1075 for C₁₀H₁₃NO) .

Advanced Research Questions

Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding patterns influence the molecular conformation and packing of this compound?

The formamide moiety rotates out of the aryl ring plane (dihedral angle = 68.06°), a steric effect caused by the 2,6-methyl groups . This rotation enables N–H⋯O hydrogen bonding, forming infinite chains parallel to the c-axis in the crystal lattice. These interactions stabilize the crystal structure and dictate packing motifs, as seen in the P1 space group with unit cell parameters a = 8.2516 Å, b = 8.8822 Å, and c = 14.7524 Å .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can data-to-parameter ratios be optimized?

Challenges include handling high thermal motion in methyl groups and resolving disorder in bulky substituents. SHELXL refinement requires careful constraint of H-atom positions (riding model) and validation of displacement parameters. The data-to-parameter ratio should exceed 15:1 (e.g., 20.9 in ) to ensure reliability. Use R₁ < 0.05 and wR₂ < 0.15 as convergence criteria, and validate with residual density maps .

Q. How can researchers resolve contradictions between computational predictions of molecular geometry and experimental crystallographic data for this compound?

Discrepancies often arise in dihedral angles (e.g., computational models may underestimate steric effects). To reconcile:

  • Perform DFT calculations with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions.
  • Compare experimental dihedral angles (e.g., 68.06° in ) with computed values.
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions influencing conformation .

Q. What methodological considerations are critical when analyzing reaction byproducts formed during the synthesis of this compound, especially in the context of unexpected ring-opening reactions?

  • Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate byproducts like N,N′-bis-mesityl-N-vinyl-formamidine .
  • Mass Spectrometry : HRMS identifies unexpected fragments (e.g., m/z 360.91 for ammonium chloride derivatives ).
  • Kinetic Analysis : Monitor reaction progress via in situ IR to detect intermediates and optimize quenching steps .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEZBLSIMQMUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403027
Record name N-(2,4,6-Trimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-26-5
Record name N-(2,4,6-Trimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of formic acid (14.361 g, 0.312 mol) and acetic anhydride (12.659 g, 0.124 mol) was stirred at room temperature for 1 h under an argon atmosphere. This mixture was added to a solution of 2,4,6-trimethylaniline (13.521 g, 0.1 mol) in dry dichloromethane (60 ml) at such a rate that the temperature of the reaction mixture was kept between 5 and 10° C. The reaction was stirred at room temperature for 16 h and then refluxed for 4 h. The solvent was evaporated under reduced pressure, the residue was dissolved in CHCl3 (200 mL) and washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure. The remaining yellow solid was washed with hot diethyl ether (2×50 mL) to afford N-formyl-2,4,6-trimethylaniline 8c1 as a white solid (11.42 g, 70%). 1H NMR (CDCl3, 300 MHz): δ=8.39-8.03 (m, 1H, CHO), 7.26-6.91 (m, 2H), 6.75 (broad s, 1H, NH), 2.29-2.21 (m, 9H); 13C{1H} NMR (CDCl3, 75 MHz): δ=165.48, 160.05, 137.75, 137.61, 135.37, 135.16, 130.92, 130.74, 129.53, 129.16, 21.15, 21.12, 18.84, 18.64; HRMS (FAB+) calculated for C10H14NO [M]+ 164.1075, observed 164.1116. 1 (a) Arduengo, A. J.; Goerlich, J. R.; Marshall, W. J. Liehigs Ann./Recited 1997, 365-374. (b) J. Liebscher, Methoden der Organischen Chemie (Hauben-Weyl) 4th ed. (Ed.: E. Schaumann), Georg Thieme Verlag, New York, 1994 Band E 8b, Heratrene III/Part 2, p. 48. (c) Hromatka, O. U.S. Pat. No. 2,160,867, 1939.
Quantity
14.361 g
Type
reactant
Reaction Step One
Quantity
12.659 g
Type
reactant
Reaction Step One
Quantity
13.521 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(2,4,6-Trimethylphenyl)formamide
N-(2,4,6-Trimethylphenyl)formamide
N-(2,4,6-Trimethylphenyl)formamide
N-(2,4,6-Trimethylphenyl)formamide
N-(2,4,6-Trimethylphenyl)formamide
Reactant of Route 6
N-(2,4,6-Trimethylphenyl)formamide

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